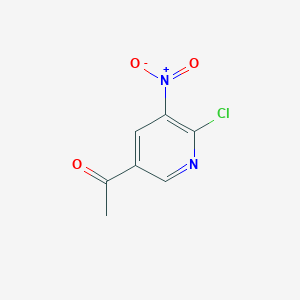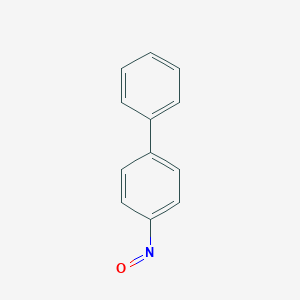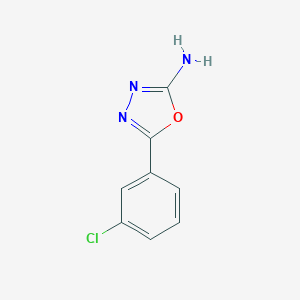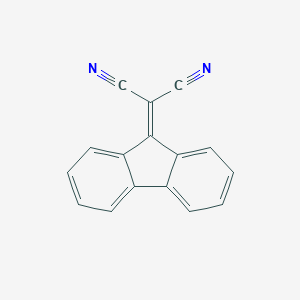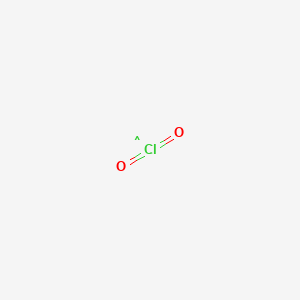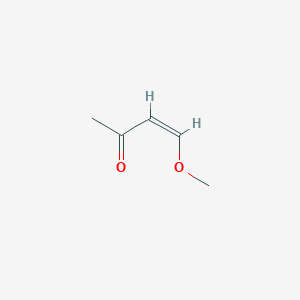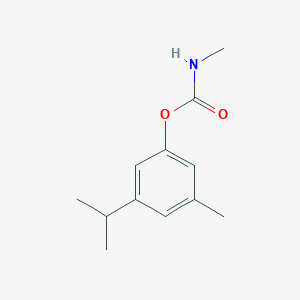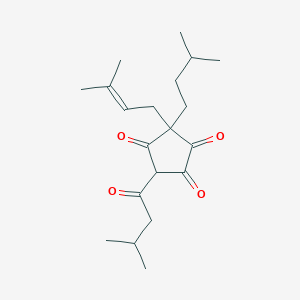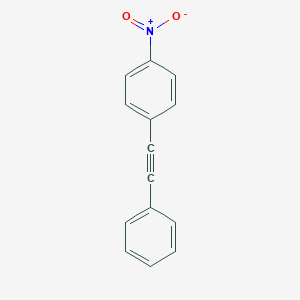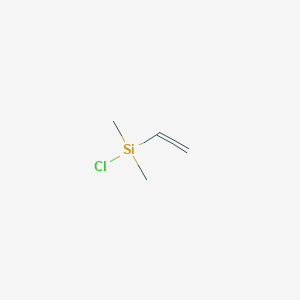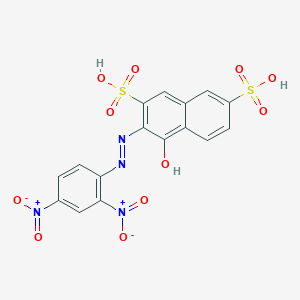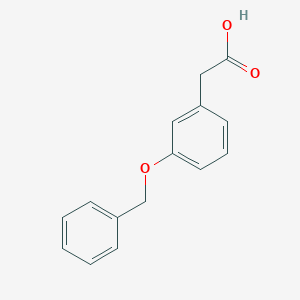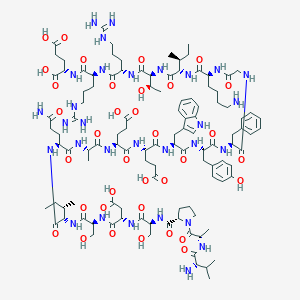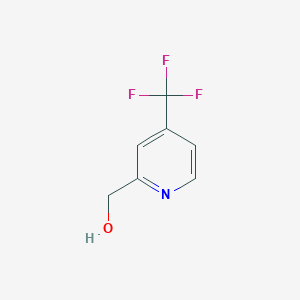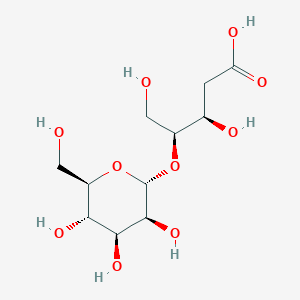
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid, also known as DMEP, is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. DMEP is a monosaccharide that is structurally similar to glucose, but with a different configuration of the hydroxyl groups. In
Applications De Recherche Scientifique
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several potential applications in scientific research. One of the most promising applications is its use as a building block for the synthesis of complex carbohydrates. Carbohydrates play a critical role in many biological processes, including cell signaling, cell adhesion, and immune response. The ability to synthesize complex carbohydrates using 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid could have significant implications for the development of new therapies for various diseases.
Mécanisme D'action
The mechanism of action of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is not fully understood, but it is believed to be similar to that of other rare sugars. Rare sugars are known to interact with various proteins and enzymes in the body, leading to changes in their activity. 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has been shown to inhibit the activity of some enzymes, including hyaluronidase and β-glucosidase. These enzymes play important roles in various biological processes, including inflammation and cell signaling.
Effets Biochimiques Et Physiologiques
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several biochemical and physiological effects that make it an attractive target for scientific research. One of the most significant effects is its ability to inhibit the activity of hyaluronidase. Hyaluronidase is an enzyme that breaks down hyaluronic acid, which is a critical component of the extracellular matrix. The inhibition of hyaluronidase by 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid could have significant implications for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several advantages for lab experiments, including its ability to act as a building block for the synthesis of complex carbohydrates. However, the synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a complex process, and the yield and efficiency of the synthesis can be challenging to optimize. Additionally, 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a rare sugar, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for the research on 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid. One promising area of research is the development of new methods for the synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid. Researchers are continuously exploring new methods to improve the yield and efficiency of the synthesis. Another potential direction is the exploration of the biological activity of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid in various disease models. The ability of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid to inhibit the activity of hyaluronidase makes it an attractive target for the treatment of various inflammatory conditions. Finally, the use of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid as a building block for the synthesis of complex carbohydrates could have significant implications for the development of new therapies for various diseases.
Conclusion:
In conclusion, 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. The synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a complex process, and researchers are continuously exploring new methods to improve the yield and efficiency of the synthesis. 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid has several potential applications in scientific research, including its use as a building block for the synthesis of complex carbohydrates. The ability of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid to inhibit the activity of hyaluronidase makes it an attractive target for the treatment of various inflammatory conditions. Finally, the exploration of the biological activity of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid in various disease models could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a complex process that involves several steps. The first step is the protection of the hydroxyl groups of mannose, which is then followed by the oxidation of the primary alcohol group to form an aldehyde. The aldehyde is then reduced to form a secondary alcohol, which is then deprotected to form 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid. The synthesis of 2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid is a challenging process, and researchers are continuously exploring new methods to improve the yield and efficiency of the synthesis.
Propriétés
Numéro CAS |
136737-32-1 |
|---|---|
Nom du produit |
2-Deoxy-4-O-mannopyranosyl-erythro-pentonic acid |
Formule moléculaire |
C11H20O10 |
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
(3R,4S)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
InChI |
InChI=1S/C11H20O10/c12-2-5(4(14)1-7(15)16)20-11-10(19)9(18)8(17)6(3-13)21-11/h4-6,8-14,17-19H,1-3H2,(H,15,16)/t4-,5+,6-,8-,9+,10+,11+/m1/s1 |
Clé InChI |
MFTSWYCHBFRGSV-SXJHNCLHSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H](CO)[C@@H](CC(=O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(CO)C(CC(=O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(CO)C(CC(=O)O)O)O)O)O)O |
Autres numéros CAS |
136737-32-1 |
Synonymes |
2-deoxy-4-O-alpha-D-mannopyranosyl-L-erythro-pentonic acid 2-deoxy-4-O-beta-D-mannopyranosyl-L-erythro-pentonic acid 2-deoxy-4-O-mannopyranosyl-erythro-pentonic acid dMEPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



